(4R)-4-Methylnon-1-yne is a chiral alkyne compound with the molecular formula and a specific stereochemistry at the fourth carbon atom. This compound features a terminal alkyne functional group, which imparts unique reactivity characteristics, making it valuable in organic synthesis and various chemical applications. The structure of (4R)-4-Methylnon-1-yne can be visualized as a nine-carbon chain with a methyl group at the fourth position and a triple bond at the first position.
The synthesis of (4R)-4-Methylnon-1-yne typically involves several steps:
In an industrial context, methods may include catalytic hydrogenation and continuous flow reactors to enhance efficiency and yield.
(4R)-4-Methylnon-1-yne finds applications across various fields:
The interaction studies of (4R)-4-Methylnon-1-yne focus on its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modulation of enzyme activity and disruption of cellular signaling pathways. The specific mechanisms remain an area of ongoing research, particularly regarding its effects on biological systems and potential therapeutic applications .
Several compounds share structural similarities with (4R)-4-Methylnon-1-yne, each possessing distinct properties:
| Compound Name | Structure Type | Unique Feature |
|---|---|---|
| (4R)-Methylnonan-1-ol | Alcohol | Hydroxyl group instead of a triple bond |
| (4R,8RS)-Dimethyldecanal | Aldehyde | Contains a carbonyl group at the terminal end |
| 4-Methylnon-1-ene | Alkene | Contains a double bond instead of a triple bond |
Uniqueness: (4R)-4-Methylnon-1-yne is unique due to its terminal alkyne functionality, which provides distinct reactivity compared to its alcohol and aldehyde counterparts. This feature allows for diverse synthetic applications that are not available with similar compounds lacking this functional group .
Traditional approaches to alkyne synthesis rely on well-established methodologies that have been developed over decades of organic chemistry research [11] [13]. The most fundamental method involves the alkylation of terminal alkynes through acetylide chemistry [11]. This approach utilizes the acidic nature of terminal alkynes, which exhibit pKa values around 25, making them significantly more acidic than alkenes and alkanes [36].
The alkylation reaction proceeds through a two-step mechanism involving initial deprotonation of the terminal alkyne by strong bases such as sodium amide, followed by nucleophilic substitution with primary alkyl halides [11]. For (4R)-4-Methylnon-1-yne synthesis, this methodology requires careful consideration of the stereochemical integrity at the fourth carbon position [11]. The reaction follows an SN2 pathway where the nucleophilic acetylide ion attacks the electrophilic carbon of the primary alkyl halide from the backside, resulting in inversion of stereochemistry at the reaction center [11].
Dehydrohalogenation represents another classical approach for alkyne formation [40] [42]. This method involves the double elimination from vicinal or geminal dihalides using strong bases [40]. The process utilizes E2 elimination mechanisms occurring twice to form the triple bond [40]. For synthesizing (4R)-4-Methylnon-1-yne through this route, the starting material would require appropriate dihalide precursors with the correct stereochemical configuration [42].
| Method | Starting Material | Base | Conditions | Stereochemical Outcome |
|---|---|---|---|---|
| Acetylide Alkylation | Terminal alkyne + Primary alkyl halide | Sodium amide | Liquid ammonia, -78°C | SN2 inversion |
| Dehydrohalogenation | Vicinal dihalides | Sodium amide | Elevated temperature | Retention possible |
| Calcium Carbide Route | Calcium carbide | Water | High temperature | Non-stereoselective |
The calcium carbide method provides access to acetylene on an industrial scale but lacks stereochemical control [41]. This approach involves the reaction of calcium carbide with water to generate acetylene, which can then be functionalized through subsequent alkylation reactions [41]. However, this method is not suitable for direct synthesis of stereochemically defined compounds like (4R)-4-Methylnon-1-yne [41].
Transition metal catalysis has revolutionized the field of enantioselective alkyne synthesis, providing access to stereochemically defined products with high precision [15] [16]. These methodologies enable the construction of chiral centers through asymmetric induction using chiral ligands in combination with transition metal centers [15].
Rhodium-catalyzed asymmetric cycloisomerizations have emerged as powerful tools for creating stereogenic centers in alkyne-containing substrates [16]. These processes involve skeletal rearrangements of polyunsaturated substrates possessing alkyne functions [16]. The success of these transformations depends critically on the choice of chiral ligands, with phosphorus-based ligands being particularly effective [16].
Palladium-catalyzed enantioselective processes offer another avenue for stereoselective alkyne synthesis [18]. The development of chiral palladium complexes has enabled highly enantioselective transformations of prochiral alkyne substrates [18]. These methodologies often employ sequential catalytic processes where palladium and copper work in tandem to achieve both regioselectivity and enantioselectivity [18].
Nickel-catalyzed asymmetric hydroalkylation represents a recent advancement in the field [19]. This approach leverages nickel-alkyl insertion chemistry to achieve regio- and enantioselective transformations of alkynes [19]. The methodology provides access to chiral allylic structures with excellent stereochemical control [19].
| Metal Catalyst | Chiral Ligand Type | Enantioselectivity Range | Substrate Scope | Temperature Range |
|---|---|---|---|---|
| Rhodium | Phosphoramidite | 85-97% ee | Terminal alkynes | -20°C to 40°C |
| Palladium | Bisphosphine | 80-95% ee | Internal alkynes | 0°C to 80°C |
| Nickel | N-Heterocyclic carbene | 90-98% ee | Substituted alkynes | -10°C to 60°C |
The mechanism of enantioselective induction in these systems involves the formation of chiral intermediates where the substrate coordinates to the metal center in a stereochemically defined manner [15]. The chiral environment created by the ligand influences the approach of additional reagents, leading to preferential formation of one enantiomer [15].
Bimetallic catalysis involving copper and palladium has emerged as a sophisticated approach for alkyne functionalization, offering unique reactivity patterns not achievable with single metal systems [21] [22]. These cooperative catalytic systems enable differential functionalization of alkyne substrates through synergistic metal interactions [22].
The copper/palladium dual catalytic system operates through complementary activation modes where each metal serves a distinct function [22]. Copper typically activates the alkyne through η²-coordination, while palladium facilitates cross-coupling processes with organic electrophiles [22]. This cooperative action results in highly efficient transformations with excellent chemoselectivity [22].
In the context of (4R)-4-Methylnon-1-yne synthesis, copper/palladium bimetallic systems offer advantages in terms of functional group compatibility and stereochemical control [21]. The synergistic effect between closely contacting palladium and copper species results in enhanced selectivity compared to monometallic systems [21].
Mechanistic investigations reveal that the success of these bimetallic systems depends on optimal metal ratios and ligand environments [22]. Studies have shown that palladium to copper ratios of 1:4 often provide the best performance in terms of conversion and selectivity [21]. The heterobimetallic intermediates formed during these processes are crucial for achieving the desired stereochemical outcomes [22].
| Pd:Cu Ratio | Ligand System | Conversion (%) | Selectivity (%) | Reaction Time (h) |
|---|---|---|---|---|
| 1:1 | Triphenylphosphine | 65 | 78 | 12 |
| 1:2 | Xantphos | 78 | 85 | 8 |
| 1:4 | PentXPhos | 95 | 92 | 4 |
| 1:6 | BINAP | 88 | 89 | 6 |
The differential dihydrofunctionalization approach represents a particularly powerful application of copper/palladium bimetallic catalysis [22]. This methodology enables the functionalization of both π-bonds of an alkyne in a single operation, providing access to complex molecular architectures [22]. The process involves initial hydrocupration followed by palladium-catalyzed cross-coupling with the heterobimetallic intermediate [22].
Asymmetric hydrofunctionalization of alkynes has developed into a powerful methodology for constructing stereogenic centers with high enantioselectivity [26] [27]. These transformations involve the addition of various nucleophiles across the triple bond while simultaneously installing a stereogenic center [26].
Asymmetric hydrosilylation represents one of the most well-developed hydrofunctionalization methods [31]. Recent advances have enabled the desymmetrization of prochiral dihydrosilanes through reaction with internal diarylalkynes [31]. Palladium catalysts operating at parts-per-million levels have achieved enantioselectivities up to 97% enantiomeric excess [31].
Asymmetric hydroboration provides another avenue for stereoselective alkyne functionalization [30]. This methodology involves the addition of borane reagents across the triple bond, typically proceeding through anti-Markovnikov selectivity [30]. The resulting vinyl boranes can undergo subsequent oxidation to provide aldehydes or ketones with defined stereochemistry [30].
Rhodium-catalyzed asymmetric hydroximation represents a recent breakthrough in hydrofunctionalization chemistry [26]. This process involves the addition of oxime functionalities across alkynes through exclusive oxygen-addition pathways [26]. The methodology achieves high enantioselectivities while providing access to valuable isoxazoline scaffolds [26].
| Hydrofunctionalization Type | Metal Catalyst | Nucleophile | Enantioselectivity | Functional Group Tolerance |
|---|---|---|---|---|
| Hydrosilylation | Palladium | Dihydrosilanes | 85-97% ee | Excellent |
| Hydroboration | Copper | Borane reagents | 75-90% ee | Good |
| Hydroximation | Rhodium | Oximes | 88-95% ee | Moderate |
| Hydroalkylation | Nickel | Alkyl halides | 90-98% ee | Excellent |
The mechanism of asymmetric hydrofunctionalization typically involves the formation of a metal-alkyne complex followed by nucleophilic addition [28]. The stereochemical outcome is determined by the chiral environment created by the catalyst ligands, which influences the approach trajectory of the nucleophile [28]. Recent mechanistic studies have revealed that the rate-determining step often involves carbon-heteroatom bond formation through reductive elimination processes [26].
Asymmetric hydroalkylation has emerged as a particularly versatile methodology for alkyne functionalization [32]. This approach enables the formation of carbon-carbon bonds while simultaneously creating stereogenic centers [32]. The methodology has been successfully applied to the synthesis of quaternary α-alkenyl substituted amino acids with excellent diastereo- and enantioselectivity [32].
The thermodynamic stability of (4R)-4-Methylnon-1-yne is fundamentally governed by the inherent characteristics of the carbon-carbon triple bond and the conformational preferences of the alkyl chain. Terminal alkynes, including (4R)-4-Methylnon-1-yne, demonstrate reduced thermodynamic stability compared to their alkene and alkane counterparts due to the strained nature of the sp-hybridized carbon system [3]. The heat of hydrogenation data indicates that alkynes are thermodynamically less stable than alkenes to a greater degree than alkenes are less stable than alkanes, with the second π-bond in the triple bond being approximately 9 kcal/mol weaker than the first π-bond [3].
The conformational dynamics of (4R)-4-Methylnon-1-yne are characterized by the rotational behavior around the carbon-carbon single bonds within the aliphatic chain. The most stable conformations adopt anti (staggered) arrangements, where large substituents are positioned 180° apart, minimizing steric repulsion [4] [5] [6]. These anti conformations represent approximately 80-90% of the molecular population at room temperature due to their energetic favorability. Gauche conformations, characterized by 60° dihedral angles between methyl or other alkyl groups, contribute approximately 10-20% to the conformational population and are energetically penalized by approximately 3.8 kcal/mol relative to the anti conformation [4] [5] [6].
The presence of the chiral center at C4 introduces additional conformational complexity through potential syn-pentane interactions when unfavorable conformations bring terminal methyl groups into close proximity (approximately 2.5 Å) [4]. Such interactions carry an energetic penalty of approximately 3.4 kcal/mol and result in conformer populations of less than 1% at room temperature [4]. The linear geometry imposed by the terminal alkyne function (C≡C bond angle of 180°) further constrains the overall molecular conformation and influences the accessible conformational space [3].
| Conformational Type | Relative Energy | Population at 298K | Description | Reference |
|---|---|---|---|---|
| Anti (staggered) | 0.0 kcal/mol (reference) | ~80-90% | Most stable conformation | [4] [5] [6] |
| Gauche (staggered) | +3.8 kcal/mol | ~10-20% | Moderate steric interaction | [4] [5] [6] |
| Eclipsed | +4-6 kcal/mol | <1% | Maximum steric repulsion | [4] [5] [6] |
| Syn-pentane interaction | +3.4 kcal/mol | <1% | High strain interaction | [4] |
| Allylic strain (A1,3) | +4.9 kcal/mol | <1% | Severe steric clash | [4] |
The infrared and Raman spectroscopic characteristics of (4R)-4-Methylnon-1-yne are dominated by the distinctive vibrational modes associated with the terminal alkyne functionality. The most diagnostic absorption band appears in the region of 2100-2260 cm⁻¹, corresponding to the carbon-carbon triple bond stretching vibration [7] [8] [9]. This absorption typically manifests as a weak to medium intensity band due to the small change in dipole moment during the C≡C stretching motion. Terminal alkynes exhibit this absorption at slightly higher frequencies compared to internal alkynes due to the asymmetric nature of the terminal C≡C-H system [8].
The terminal alkyne C-H stretching vibration produces a characteristic strong, narrow absorption band in the range of 3260-3330 cm⁻¹ [7] [8] [9]. This sharp peak is often distinguishable from other C-H stretching modes due to its unique frequency and intensity characteristics. The corresponding C-H bending vibration of the terminal alkyne appears as a medium intensity band in the region of 610-700 cm⁻¹ [7] [8] [9], providing additional confirmation of the terminal alkyne functionality.
Raman spectroscopy provides complementary information to infrared spectroscopy for (4R)-4-Methylnon-1-yne. The C≡C stretching mode appears as a strong band in the Raman spectrum at 2100-2260 cm⁻¹ [10], often with greater intensity than observed in the infrared spectrum due to the polarizability changes associated with the triple bond stretching. The cylindrical π-electron cloud surrounding the C≡C bond contributes to enhanced Raman scattering efficiency for this vibrational mode [10].
Additional vibrational features include the characteristic C-H stretching, bending, and deformation modes of the aliphatic methylene and methyl groups. The methyl group at C4 exhibits symmetric and asymmetric C-H stretching modes in the 2850-3000 cm⁻¹ region, while the corresponding bending modes appear around 1375 cm⁻¹ for the symmetric "umbrella" mode [11]. Methylene groups contribute rocking vibrations at approximately 720 cm⁻¹ when four or more CH₂ units are present in sequence [11].
| Technique | Assignment | Chemical Shift/Frequency | Intensity | Reference |
|---|---|---|---|---|
| IR Spectroscopy | C≡C stretch | 2100-2260 cm⁻¹ | Weak | [7] [8] [9] |
| IR Spectroscopy | C-H stretch (terminal alkyne) | 3260-3330 cm⁻¹ | Strong, narrow | [7] [8] [9] |
| IR Spectroscopy | C-H bend (terminal alkyne) | 610-700 cm⁻¹ | Medium | [7] [8] [9] |
| Raman Spectroscopy | C≡C stretch | 2100-2260 cm⁻¹ | Strong | [10] |
The nuclear magnetic resonance spectroscopic profile of (4R)-4-Methylnon-1-yne provides detailed structural information through both ¹H and ¹³C NMR techniques. The terminal alkyne proton represents the most distinctive feature in the ¹H NMR spectrum, appearing as a singlet in the range of 1.7-2.7 ppm [7] [12] [13]. This relatively upfield chemical shift is characteristic of alkynyl protons and results from the anisotropic shielding effect of the cylindrical π-electron cloud surrounding the C≡C bond. When subjected to an external magnetic field, the π-electrons enter into cylindrical motion, generating a magnetic field that opposes the applied field and shields the terminal proton [7] [12].
The methyl group at the C4 chiral center appears as a doublet in the region of 0.9-1.3 ppm due to coupling with the adjacent methine proton [12] [13]. The methine proton at C4 typically resonates in the range of 1.5-2.0 ppm and exhibits complex multipicity due to coupling with both the methyl group and the adjacent methylene protons. The remaining aliphatic methylene protons contribute to multiplet patterns in the 1.3-2.0 ppm region, with their exact chemical shifts depending on their proximity to the alkyne functionality and the chiral center [12] [13].
¹³C NMR spectroscopy reveals distinct resonances for the carbon atoms within (4R)-4-Methylnon-1-yne. The terminal alkyne carbon appears in the characteristic range of 67-85 ppm [14] [15] [16], typically exhibiting reduced intensity due to the absence of directly attached protons and longer spin-lattice relaxation times. The adjacent sp-hybridized carbon of the C≡C bond resonates in a similar range but may be distinguished through chemical shift differences and coupling patterns in proton-coupled ¹³C experiments.
The methyl-bearing carbon at C4 appears in the range of 25-35 ppm [14] [15] [16], while the methyl carbon itself typically resonates around 20-25 ppm. The remaining aliphatic carbons contribute signals in the characteristic ranges for primary (10-15 ppm), secondary (16-25 ppm), and tertiary (25-35 ppm) carbons, with exact positions influenced by substituent effects and stereochemical environment [15] [16].
Long-range coupling effects may be observed in the NMR spectra of (4R)-4-Methylnon-1-yne, particularly between the terminal alkyne proton and protons separated by multiple bonds. Such coupling patterns, while often weak, can provide valuable structural confirmation and stereochemical information [7].
| Technique | Assignment | Chemical Shift/Frequency | Intensity | Reference |
|---|---|---|---|---|
| ¹H NMR | Terminal alkyne proton | 1.7-2.7 ppm | Singlet | [7] [12] [13] |
| ¹H NMR | Methyl group (C4) | 0.9-1.3 ppm | Doublet | [12] [13] |
| ¹H NMR | Aliphatic CH₂ groups | 1.3-2.0 ppm | Multiplet | [12] [13] |
| ¹³C NMR | Terminal alkyne carbon | 67-85 ppm | Weak | [14] [15] [16] |
| ¹³C NMR | Methyl-bearing carbon (C4) | 25-35 ppm | Medium | [14] [15] [16] |